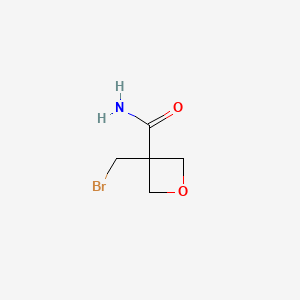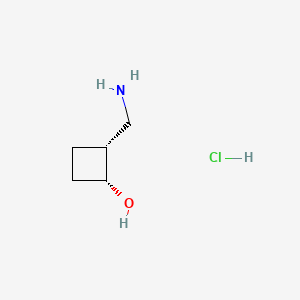
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with an aminomethyl group and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Introduction of Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with a cyclobutane derivative.
Hydroxyl Group Addition: The hydroxyl group is added through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or metal hydrides.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Cyclobutanol derivatives.
Substitution Products: Various substituted cyclobutane compounds.
科学的研究の応用
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride: The enantiomer of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride, with similar but distinct biological activities.
Cyclobutanol: A simpler analog lacking the aminomethyl group, used in different chemical contexts.
Cyclobutylamine: Another analog with an amine group but without the hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its dual functional groups (aminomethyl and hydroxyl) allow for versatile reactivity and interactions with various molecular targets.
特性
分子式 |
C5H12ClNO |
|---|---|
分子量 |
137.61 g/mol |
IUPAC名 |
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
InChIキー |
PFPIBECRKHFOJR-TYSVMGFPSA-N |
異性体SMILES |
C1C[C@H]([C@H]1CN)O.Cl |
正規SMILES |
C1CC(C1CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



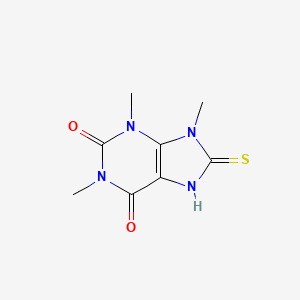
![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
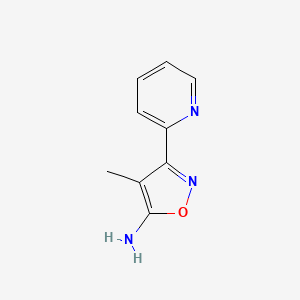
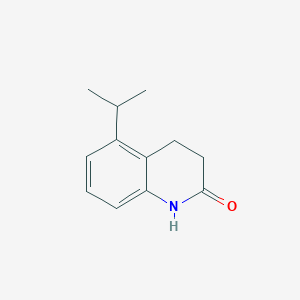
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
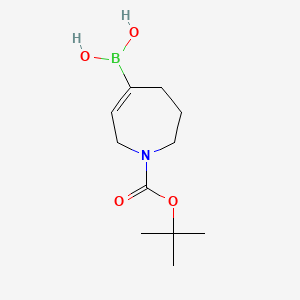
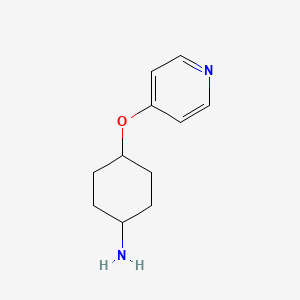
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
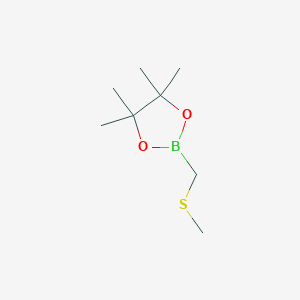
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
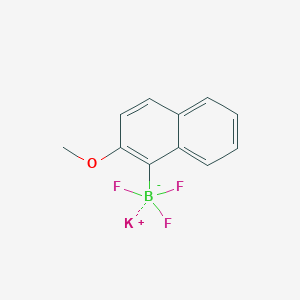
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
